molecular formula C14H14FN3OS B2721920 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1797320-81-0

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2721920
CAS No.: 1797320-81-0
M. Wt: 291.34
InChI Key: GMXFTUDTPURTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a compound that features a benzamide core substituted with a fluorine atom, a thiazole ring, and a pyrrolidine ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multi-step organic synthesis

    Thiazole Ring Formation: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Benzamide Formation: The final step involves the coupling of the thiazole-pyrrolidine intermediate with a fluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1,3-thiazol-2-yl)benzamide
  • 4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • 2,4-difluoro-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to the specific combination of the thiazole and pyrrolidine rings, along with the fluorine substitution on the benzamide core. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXFTUDTPURTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.